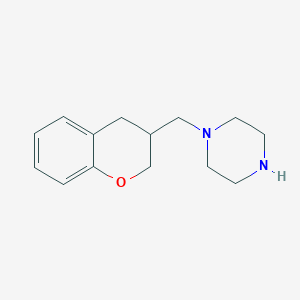

1-(Chroman-3-ylmethyl)piperazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H20N2O |

|---|---|

Molecular Weight |

232.32 g/mol |

IUPAC Name |

1-(3,4-dihydro-2H-chromen-3-ylmethyl)piperazine |

InChI |

InChI=1S/C14H20N2O/c1-2-4-14-13(3-1)9-12(11-17-14)10-16-7-5-15-6-8-16/h1-4,12,15H,5-11H2 |

InChI Key |

QTTCRQMIMDNRJE-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CC2CC3=CC=CC=C3OC2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(Chroman-3-ylmethyl)piperazine

The construction of the this compound molecule can be achieved through various established synthetic protocols. These methods can be broadly categorized into one-pot strategies and multi-step approaches, often involving key reactions such as reductive amination.

One-pot syntheses offer an efficient approach to complex molecules by combining multiple reaction steps in a single vessel, thereby avoiding the isolation of intermediates. For the synthesis of substituted piperazines, one-pot procedures can significantly streamline the process. rsc.orgnih.gov A plausible one-pot synthesis of this compound could involve the reaction of chroman-3-carbaldehyde (B1394481) with piperazine (B1678402), followed by in-situ reduction of the resulting iminium ion intermediate. This type of reaction, known as reductive amination, is a powerful tool for the formation of C-N bonds. nih.gov The use of a mild and selective reducing agent is crucial to prevent the reduction of the starting aldehyde before the formation of the imine. nih.gov

Additionally, multi-component reactions, such as the Ugi four-component reaction, can be employed to generate substituted piperazines in a one-pot fashion, which could be adapted for the synthesis of the target compound. rsc.org Another one-pot approach involves a sequence of reactions such as a Darzens reaction to form an epoxide, followed by nucleophilic attack by a diamine and subsequent reduction. nih.gov

Table 1: Overview of Potential One-Pot Synthetic Strategies

| Strategy | Key Reactions | Starting Materials |

|---|---|---|

| Reductive Amination | Imine formation, Reduction | Chroman-3-carbaldehyde, Piperazine, Reducing agent |

| Multi-component Reaction | Ugi reaction, Cyclization, Reduction | N-protected amino acid, Aldehyde, Isocyanide, Amine |

Multi-step syntheses provide greater control over the reaction at each stage and are often necessary for the preparation of complex molecules. A common multi-step route to this compound would likely involve the preparation of a suitable chroman precursor followed by its coupling with a piperazine moiety.

One such approach could start with the synthesis of a 3-(halomethyl)chroman, for instance, 3-(chloromethyl)chroman (B46084) or 3-(bromomethyl)chroman. This electrophilic chroman derivative can then be reacted with piperazine in a nucleophilic substitution reaction. To control the selectivity and avoid dialkylation of the piperazine, it is often advantageous to use a large excess of piperazine or to employ a mono-protected piperazine derivative, such as N-Boc-piperazine. researchgate.net The protecting group can then be removed in a subsequent step to yield the desired product.

Another multi-step strategy involves the reduction of an amide precursor. For example, the synthesis could proceed through the formation of an amide bond between a chroman-3-carboxylic acid derivative and piperazine, followed by reduction of the amide carbonyl group using a strong reducing agent like lithium aluminum hydride.

Table 2: Comparison of Multi-Step Synthetic Approaches

| Approach | Key Intermediates | Advantages | Potential Challenges |

|---|---|---|---|

| Alkylation of Piperazine | 3-(Halomethyl)chroman, N-Boc-piperazine | Good control over substitution | Potential for dialkylation, requires synthesis of halo-precursor |

Reductive amination is a highly versatile and widely used method for the synthesis of amines, including piperazine derivatives. nih.govrsc.orgchemrxiv.org In the context of synthesizing this compound, this would typically involve the reaction of chroman-3-carbaldehyde with piperazine. The reaction proceeds through the initial formation of a carbinolamine, which then dehydrates to form an iminium ion. The iminium ion is subsequently reduced in situ by a suitable reducing agent to afford the final product.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly popular due to their mildness and selectivity for reducing iminium ions in the presence of aldehydes. nih.gov The choice of solvent and reaction conditions, such as pH, can significantly influence the efficiency of the reaction. Mechanochemical methods have also been reported for reductive amination, offering a solvent-free and potentially more sustainable approach. chemrxiv.org

Functional Group Interconversions and Derivatization

The presence of a secondary amine in the piperazine ring of this compound provides a reactive handle for further functionalization. This allows for the synthesis of a diverse library of derivatives through reactions such as alkylation and acylation.

The secondary amine of the piperazine moiety can be readily alkylated to introduce a variety of substituents. This is typically achieved by reacting this compound with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net To ensure mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, it is often necessary to carefully control the stoichiometry of the reactants. researchgate.net

Alternatively, reductive amination can also be used for the N-alkylation of the piperazine ring by reacting this compound with an aldehyde or ketone in the presence of a reducing agent. nih.gov This method is particularly advantageous as it avoids the use of potentially reactive alkyl halides.

The secondary amine of the piperazine ring can be acylated to form amides. This is a common transformation in medicinal chemistry to modify the properties of a molecule. Acylation can be achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. nih.gov

N-Oxidation Reactions and their Chemical Implications

The nitrogen atoms within the piperazine ring of this compound are susceptible to oxidation, a transformation with significant chemical and pharmacological implications. The formation of N-oxides from tertiary amines like piperazine derivatives has been a subject of study since 1894. google.comgoogle.com This reaction typically involves treating the parent amine with an oxidizing agent.

Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA). google.comrsc.org For instance, the N-oxide of bifeprunox, a piperazine derivative, is prepared by dissolving the compound in a mixture of acetonitrile (B52724) and water, followed by the addition of 35% H₂O₂ and heating. google.com In other cases, mCPBA is used in a solvent like acetone (B3395972) to achieve N-oxidation. google.com The kinetics of piperazine oxidation have also been studied using reagents like N-chloro-p-toluenesulphonamide (CAT) and bromamine-T in acidic buffer mediums, where the reaction proceeds to yield the corresponding N-oxide. jetir.orgresearchgate.net

The chemical implications of N-oxidation are varied and not always predictable. google.com From a pharmacological perspective, N-oxidation is often a metabolic deactivation pathway. google.comgoogle.com However, in some instances, the resulting N-oxide can act as a prodrug. google.com These N-oxides may be inactive in vitro but are converted back to the active tertiary amine in the body, potentially leading to a longer duration of action and an improved side-effect profile. google.com The extent of this in vivo reduction can range from negligible to nearly quantitative. google.comgoogle.com

Structurally, the introduction of an oxygen atom to the nitrogen can enforce a specific conformation. In piperazine bis(N-oxides), for example, both oxygen atoms may orient axially and form hydrogen bonds with amide substituents, leading to a highly defined molecular conformation. rsc.org Environmentally, the atmospheric oxidation of piperazine initiated by hydroxyl (OH) radicals is a key degradation pathway, proceeding through H-abstraction from carbon atoms adjacent to the nitrogen, leading to the formation of cyclic imines. acs.orgacs.org

Advanced Synthetic Techniques and Yield Optimization Studies

The synthesis of this compound and its analogs benefits from a range of advanced techniques aimed at improving efficiency, yield, and stereochemical control. These methods often focus on the construction of the chroman and piperazine heterocyclic systems and their subsequent coupling.

Catalytic Methods in Chroman-Piperazine Synthesis

Catalysis plays a pivotal role in the efficient synthesis of both the chroman and piperazine moieties. For the piperazine ring, catalytic processes are generally grouped into intermolecular and intramolecular cyclization reactions. scispace.comresearchgate.net Catalytic methods for the N-monoalkylation of amines with alcohols, using bifunctional metal-base catalysts like Pd/MgO, are also relevant for constructing piperazine derivatives. scispace.com A robust catalytic variant for synthesizing N-unprotected piperazines from aldehydes has been developed using stannyl (B1234572) amine protocol (SnAP) reagents, which expands the scope to various heteroaromatic substrates. nih.gov

For the chroman scaffold, particularly 2,2-disubstituted chromans, bio-inspired organocatalytic methods have proven effective. acs.org A key strategy involves an organocatalytic halo-cycloetherification reaction to construct the chroman ring stereoselectively. acs.org This type of reaction can be integrated into continuous-flow procedures, enhancing its applicability for synthesizing valuable bioactive molecules. acs.org

The table below summarizes some catalytic methods relevant to the synthesis of the core structures.

| Catalytic Method | Heterocycle | Catalyst/Reagent | Substrates | Key Feature |

| SnAP Reagent Chemistry | Piperazine | Tin-based reagents, Ligands | Aldehydes, Ketones | Forms N-unprotected heterocycles. nih.gov |

| Bifunctional Catalysis | Piperazine | Pd/MgO | Amines, Alcohols | Selective N-monoalkylation. scispace.com |

| Organocatalytic Halo-cycloetherification | Chroman | Organocatalyst | Alkene with a phenol (B47542) group | Stereoselective formation of the chroman ring. acs.org |

Stereoselective Synthesis Approaches for Analog Development

The development of specific stereoisomers of this compound is crucial, as biological activity is often dependent on stereochemistry. The chroman moiety, in particular, can possess a chiral center at the C2 position (and C3 in the parent compound), making stereoselective synthesis a key area of research.

A significant advancement in this area is the use of late-stage organocatalytic halo-cycloetherification to stereoselectively construct the 2,2-disubstituted chroman scaffold. acs.org This method has been successfully applied in the total synthesis of α-tocopherol, demonstrating its reliability in creating the C2 oxa-quaternary center with high precision. acs.org The enantioselectivity of this approach is excellent, and it is compatible with a broad range of functional groups. acs.org Such strategies provide a reliable pathway to C2-functionalized chromans, which are essential chiral building blocks for developing specific analogs of this compound. acs.org

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy for constructing both the chroman and piperazine rings, often leading to high yields and selectivity. scispace.comnih.gov These reactions take advantage of facile cyclization processes to form the heterocyclic core. nih.gov

For piperazine synthesis, intramolecular cyclization of precursors like aminoethylethanolamine and diethylenetriamine (B155796) are considered highly selective processes. scispace.comresearchgate.net Another example involves the Mn(OAc)₃ mediated oxidative radical cyclization of unsaturated diacyl piperazine derivatives with 1,3-dicarbonyl compounds to yield novel piperazine-dihydrofuran compounds. nih.gov

In the context of the chroman ring, a key intramolecular cyclization is the 6-endo-trig cyclization that forms the chroman scaffold from a quinone derivative precursor, a process observed in the biosynthesis of Vitamin E. acs.org Synthetic methodologies often mimic this biosynthetic pathway. For example, a stereospecific organocatalytic bromo-cycloetherification reaction is a prime example of an intramolecular process used to construct the chroman scaffold efficiently. acs.org

The table below outlines examples of intramolecular cyclization strategies.

| Cyclization Strategy | Target Ring | Key Reagent/Catalyst | Precursor Type |

| Catalytic Cyclodeamination | Piperazine | Various catalysts | Diethylenetriamine |

| Oxidative Radical Cyclization | Piperazine derivative | Mn(OAc)₃ | Unsaturated diacyl piperazine |

| Organocatalytic Halo-cycloetherification | Chroman | Organocatalyst | Phenol with a tethered alkene |

Chemical Modification and Structure Activity Relationship Sar Investigations

Design and Synthesis of Novel Chroman-Piperazine Analogs

The generation of novel analogs based on the 1-(Chroman-3-ylmethyl)piperazine scaffold is a cornerstone of research in this chemical series. The design process often involves creating hybrid molecules that combine the chroman-piperazine core with other pharmacologically relevant moieties to enhance or modulate biological effects. academie-sciences.fr Synthetic strategies are diverse, frequently employing multi-step procedures to construct these complex molecules.

Common synthetic routes include the initial preparation of key intermediates, such as substituted arylpiperazines and functionalized chromans. For instance, arylpiperazines can be synthesized through methods like the Buchwald-Hartwig amination, which couples 1-Boc-piperazine with various aryl halides. znaturforsch.com Subsequent deprotection provides the free piperazine (B1678402), which can then be linked to the chroman scaffold. znaturforsch.com Reductive amination is another widely used technique, reacting the synthesized arylpiperazine with a suitable aldehyde, such as a biarylaldehyde, to form the final product. znaturforsch.com Other methods involve the reaction of a prepared piperazine derivative with a chroman precursor containing a reactive group, like a halide or a sulfonate, at the 3-ylmethyl position. The synthesis of formylpiperazine analogs has also been explored as a strategy to develop novel derivatives. nih.gov These synthetic approaches allow for the systematic introduction of a wide variety of substituents on both the chroman and piperazine moieties, as well as variations in the linker region, enabling a thorough investigation of the SAR. researchgate.net

The piperazine ring serves as a versatile scaffold for structural modification, and substituents on this ring have a profound impact on the biological activity of the compounds. tandfonline.comresearchgate.net SAR studies have consistently shown that the nature and position of these substituents are critical determinants of potency and selectivity. tandfonline.com

In many series of arylpiperazine derivatives, the electronic properties of the substituents on the aromatic ring are crucial. It has been observed that compounds featuring electron-withdrawing groups (such as F, Cl, NO₂, CF₃) on the phenyl ring of a phenylpiperazine moiety generally exhibit greater inhibitory activity compared to those with electron-donating groups (like OMe, Me). nih.gov The position of these substituents also plays a significant role; for example, in some series, ortho-substituted phenyl analogs show relatively good inhibitory activity. nih.gov

Beyond aromatic substitutions, direct modifications on the piperazine ring itself are important. For instance, in a series of fluoroquinolone analogs, the stereochemistry of methyl groups on the piperazine ring dramatically influenced potency against mammalian topoisomerase II. nih.gov The trans-3,5-dimethyl configuration was significantly more active than the cis-3,5-dimethyl configuration, suggesting that the mammalian enzyme has an asymmetric barrier that favors the less bulky trans substituent. nih.gov In other cases, replacing the piperazine ring with a different heterocyclic group, such as morpholine (B109124) or pyrrolidine (B122466), can lead to a noticeable decrease in activity, highlighting the importance of the specific structural and electronic features of the piperazine moiety. tandfonline.comnih.gov

The following table summarizes the observed effects of various substituents on the piperazine ring from different chemical series.

| Modification Location | Substituent Type | General Effect on Activity | Reference |

| Phenyl ring of Phenylpiperazine | Electron-withdrawing (F, Cl, NO₂, CF₃) | Increased activity | nih.gov |

| Phenyl ring of Phenylpiperazine | Electron-donating (OMe, Me) | Decreased activity | nih.gov |

| Phenyl ring of Phenylpiperazine | Ortho-position substitution | Potentially favorable activity | nih.gov |

| Piperazine Ring | trans-3,5-dimethyl | Higher potency (vs. cis) | nih.gov |

| Piperazine Ring | cis-3,5-dimethyl | Lower potency (vs. trans) | nih.gov |

| Piperazine Ring | Replacement with Morpholine/Pyrrolidine | Decreased activity | tandfonline.comnih.gov |

Modifications to the chroman scaffold itself are a key strategy for optimizing the pharmacological profile of this class of compounds. Altering the substitution pattern on the chroman ring system can significantly influence receptor affinity and biological activity. nih.gov

Research on related coumarin-piperazine derivatives, which share a similar bicyclic core, has shown that even minor changes to this scaffold can have substantial effects. For example, the introduction of a methyl group at the C-3 position of a 7-hydroxycoumarin core resulted in a 6- to 7-fold improvement in affinity for the 5-HT₁ₐ receptor compared to unsubstituted or C-4 substituted analogs. nih.gov Conversely, shifting the entire piperazinyl-alkoxy substituent from the C-7 to the C-6 position of the coumarin (B35378) ring led to a decrease in receptor affinity. nih.gov These findings underscore the sensitivity of the biological target to the precise topology and electronic environment of the chroman/coumarin portion of the molecule.

The table below illustrates the impact of specific modifications to the coumarin scaffold, providing insights applicable to chroman-based structures.

| Modification Location | Substituent/Change | Effect on 5-HT₁ₐ Receptor Affinity | Reference |

| C-3 Position of Coumarin | Introduction of Methyl Group | Increased affinity (6-7 fold) | nih.gov |

| C-4 Position of Coumarin | Introduction of Methyl Group | No significant change | nih.gov |

| C-6 vs C-7 Position | Shift of Piperazinylpropoxy Group | Decreased affinity | nih.gov |

The piperazine moiety itself can function as a linker in more complex structures, and its presence is often crucial for activity. nih.gov In many coumarin-piperazine derivatives, an alkyl chain serves as the linker. nih.gov Studies have shown that altering this linker can be detrimental to activity. For instance, replacing a cyclopropyl (B3062369) group within the linker with an ethyl group, or changing the linker from a simple alkyl chain to a ketone, oxime, or O-methyloxime, resulted in a decrease in biological activity. nih.gov This suggests that the specific conformation and electronic properties conferred by the original linker are optimal for target engagement. The SAR analysis of some hybrid series has indicated that the piperazine linker might be a significant moiety for the molecule's mechanism of action, such as telomerase inhibition. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Series

To better understand the complex interplay between molecular structure and biological activity, researchers employ computational techniques like Quantitative Structure-Activity Relationship (QSAR) modeling. nih.govresearchgate.net 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), are particularly powerful for series of compounds like piperazine-based inhibitors. nih.gov

These models aim to correlate the 3D steric and electrostatic properties of a set of molecules with their observed biological activities. nih.gov For a series of piperazine-based matrix metalloproteinase (MMP) inhibitors, a CoMFA model was developed using the crystal structure of the target enzyme, stromelysin-1 (MMP-3). nih.gov This approach helped to identify specific regions of the enzyme and the inhibitors where steric and electrostatic fields strongly correlated with inhibitory potency. The most predictive model was generated by focusing on a subset of inhibitors that differed only in the substituents on the distal nitrogen of the piperazine ring. nih.gov

The results of such QSAR studies provide valuable insights that guide further drug design. For example, the CoMFA analysis shed light on the specific steric and electrostatic requirements for ligand binding within the enzyme's active site, particularly in the partly solvent-exposed S1'-S2' area. nih.gov Similarly, Hologram QSAR (HQSAR) has been used alongside CoMFA to explain the binding affinities of piperazinylalkylisoxazole analogues, providing tools to predict the affinity of new compounds. nih.gov These computational models serve as a critical guide for the rational design of new, more potent inhibitors based on the chroman-piperazine scaffold.

Scaffold Hopping and Bioisosteric Replacements in Chroman-Piperazine Research

Scaffold hopping and bioisosteric replacement are two key strategies in modern drug design used to optimize lead compounds or to discover novel chemical entities with similar biological activity. nih.govresearchgate.netnih.gov Scaffold hopping involves the replacement of a molecule's core framework with a structurally different scaffold, while bioisosteric replacement involves swapping specific functional groups with others that possess similar physicochemical properties. nih.govresearchgate.net

In the context of chroman-piperazine research, these strategies are used to improve properties like potency, selectivity, and pharmacokinetics, or to move into new, patentable chemical space. nih.gov A practical example of this approach is seen in studies where the piperazine ring is replaced by other heterocyclic moieties. The replacement of the piperazine ring with a morpholine or pyrrolidine group in certain bioactive compounds led to a significant decrease in activity. nih.gov This finding, while yielding less potent compounds, provides crucial information about the structural requirements for activity, indicating that the two nitrogen atoms and the specific conformation of the piperazine ring are likely essential for target interaction.

Preclinical Biological Investigations Non Human and Non Clinical Focus

In Vitro Ligand-Target Interactions

The initial stages of drug discovery often involve characterizing the direct interactions of a compound with specific biological targets. For 1-(Chroman-3-ylmethyl)piperazine, such fundamental data is not presently available.

Receptor Binding Affinity Studies

No studies detailing the binding profile of this compound at various physiologically relevant receptors have been published. To understand its potential therapeutic applications or off-target effects, future research should investigate its affinity for a wide range of receptors, including but not limited to:

Serotonin (B10506) (5-HT) Receptors: Given that many piperazine (B1678402) derivatives interact with the serotonergic system, assessing the binding affinity of this compound for 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) is a critical starting point.

Dopamine (B1211576) (D) Receptors: The dopaminergic system is another common target for piperazine-containing compounds. Binding studies at D1, D2, and other dopamine receptor subtypes would be informative.

Adrenergic Receptors: Evaluation of binding to α1, α2, and β-adrenergic receptors would provide insights into potential cardiovascular or central nervous system effects.

Histamine (B1213489) (H) Receptors: Affinity for histamine receptors, particularly H1, is important for predicting potential sedative or anti-allergic properties.

Muscarinic Acetylcholine (M) Receptors: Assessing binding to muscarinic receptor subtypes would help to understand any potential anticholinergic effects.

Table 1: Receptor Binding Affinity of this compound (Data Not Available)

| Receptor Target | Binding Affinity (Ki, nM) |

|---|

Enzyme Inhibition Profiling

The potential of this compound to inhibit the activity of key enzymes is another crucial area for investigation that remains unexplored. Future studies should focus on enzymes such as:

Monoamine Oxidase (MAO): Inhibition of MAO-A or MAO-B could suggest potential antidepressant or neuroprotective applications.

Acetylcholinesterase (AChE): Inhibition of AChE is a key mechanism for drugs used to treat Alzheimer's disease.

Cyclooxygenase (COX) Enzymes: Assessing inhibition of COX-1 and COX-2 could indicate potential anti-inflammatory properties.

Cytochrome P450 (CYP) Isozymes: Profiling against major CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is essential to predict potential drug-drug interactions.

Table 2: Enzyme Inhibition Profile of this compound (Data Not Available)

| Enzyme Target | Inhibition (IC50, µM) |

|---|

Modulators of Cellular Pathways (In Vitro)

There is currently no information on how this compound might modulate specific cellular signaling pathways. Investigating its effects on pathways such as the cAMP/PKA, MAPK/ERK, or PI3K/Akt pathways in relevant cell lines would provide a deeper understanding of its mechanism of action.

Cellular Phenotypic Assays (Non-Human Cell Lines)

Beyond direct target interactions, assessing the effect of a compound on cellular behavior provides valuable information about its potential biological activity. For this compound, such data is absent from the scientific literature.

Antiproliferative Activity in Cellular Models

The potential for this compound to inhibit the growth of cancer cells has not been investigated. Future research should involve screening the compound against a panel of non-human cancer cell lines to determine if it possesses any antiproliferative or cytotoxic effects.

Table 3: Antiproliferative Activity of this compound in Cellular Models (Data Not Available)

| Cell Line | Growth Inhibition (GI50, µM) |

|---|

Modulation of Neurotransmitter Systems (In Vitro)

While receptor binding studies can suggest interactions with neurotransmitter systems, functional cellular assays are necessary to confirm these effects. There are no published studies on the ability of this compound to modulate neurotransmitter uptake or release in vitro. Future experiments could utilize synaptosomal preparations or cultured neuronal cells to investigate its effects on the reuptake of neurotransmitters like serotonin, dopamine, and norepinephrine.

Antimicrobial Activity against Pathogenic Microorganisms (In Vitro)

The antimicrobial potential of piperazine and its derivatives has been a subject of considerable research interest. nih.govnih.govresearchgate.netnih.gov The core piperazine structure is a key pharmacophore found in various antimicrobial agents. researchgate.net Studies on various piperazine derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. nih.govresearchgate.net For instance, certain novel piperazine derivatives have shown significant activity against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans. researchgate.netnih.gov The antimicrobial efficacy is often influenced by the nature of the substituents on the piperazine ring. nih.gov However, specific data on the in vitro antimicrobial activity of this compound against a panel of pathogenic microorganisms is not detailed in the provided search results.

Antioxidant Properties in Cellular Systems

The antioxidant capacity of chemical compounds is crucial in combating oxidative stress-related cellular damage. Piperazine derivatives have been investigated for their antioxidant properties. nih.gov For example, piperazinyl flavone (B191248) analogues have been synthesized and evaluated for their ability to scavenge various reactive oxygen species (ROS) such as superoxide (B77818) anions and hydroxyl radicals. nih.gov These studies indicate that the antioxidant potential can be modulated by the substituents attached to the piperazine moiety. nih.gov Another related compound, piperine, has also demonstrated direct antioxidant activity against various free radicals in in vitro settings. nih.gov However, specific studies detailing the antioxidant properties of this compound in cellular systems, including its effects on cellular redox status and protection against oxidative damage, are not available in the provided search results.

Mechanistic Studies at the Molecular Level (In Vitro)

Understanding the molecular mechanisms of a compound is fundamental to its development as a potential therapeutic agent.

Molecular Mechanism of Action Hypotheses

For various piperazine derivatives, several molecular mechanisms of action have been proposed based on their observed biological activities. For instance, some piperazine-urea derivatives have been shown to interact with specific binding pockets in proteins like MLLT1, suggesting a role in epigenetic regulation. nih.gov In the context of anticancer activity, certain piperazine-containing compounds are hypothesized to induce apoptosis through the modulation of specific signaling pathways. However, there are no specific hypotheses outlined in the provided search results regarding the molecular mechanism of action of this compound.

Target Engagement Studies in Cellular Assays

Target engagement studies are essential to confirm the interaction of a compound with its intended molecular target within a cellular environment. Various methodologies, such as cellular thermal shift assays (CETSA), are employed for this purpose. While the search results mention the application of such assays for other compounds, including different piperazine derivatives, there is no information available regarding specific target engagement studies conducted for this compound in cellular assays.

Computational and Theoretical Chemical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. This analysis is crucial for understanding the potential biological activity of compounds. For derivatives containing the piperazine (B1678402) moiety, docking studies have been extensively used to elucidate binding mechanisms to various protein targets, including enzymes and receptors. nih.govnih.govresearchgate.netresearchgate.net

For instance, studies on arylpiperazine derivatives targeting the enzyme acetylcholinesterase (AChE), a key protein in Alzheimer's disease, have shown that the molecule's orientation within the enzyme's active site is critical. researchgate.net Similarly, docking of piperazine-linked derivatives into carbonic anhydrase IX, a cancer-related target, has helped to rationalize the compounds' inhibitory activity. nih.gov These studies provide a framework for predicting how the chroman and piperazine components of 1-(Chroman-3-ylmethyl)piperazine might engage with a protein's binding pocket.

The specific interactions between a ligand and a protein determine the stability of the complex. For piperazine-containing compounds, these interactions typically include a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking.

Molecular docking simulations predict that the nitrogen atoms of the piperazine ring are often key sites for hydrogen bonding. researchgate.netresearchgate.net In a study involving an arylpiperazine derivative and acetylcholinesterase, the protonated nitrogen of the piperazine ring was predicted to form a hydrogen bond with the hydroxyl group of a tyrosine residue (Tyr124). researchgate.net The aromatic portions of these molecules, analogous to the chroman group in this compound, frequently engage in π-π stacking interactions with aromatic amino acid residues like tryptophan (Trp) and phenylalanine (Phe) within the binding site. researchgate.net

Table 1: Examples of Predicted Interactions for Piperazine Derivatives from Molecular Docking Studies

| Ligand Class | Protein Target | Key Interacting Residues | Types of Interactions Reported |

|---|---|---|---|

| Arylpiperazine Derivative | Acetylcholinesterase (AChE) | Tyr124, Phe295, Trp86 | Hydrogen bonds, π-π stacking |

| Piperazine-linked 1,8-naphthalimide | Carbonic Anhydrase IX (CAIX) | Arg6, Trp9, Val130, Asn66 | Hydrogen bonds |

| Piperazine-urea Derivative | MLLT1 YEATS Domain | Phe28, Ser58 | Alterations in protein loop conformation |

| Phenylpiperazine Derivative | DNA-Topo II Complex | - | Binding to minor groove of DNA |

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a target. Conformational analysis of the piperazine ring has shown that it can adopt different shapes, such as chair and boat conformations, with the chair form being generally more stable. For 1-substituted piperazines, the substituent can be in either an axial or an equatorial position. Research on 1-acyl and 1-aryl 2-substituted piperazines has indicated a preference for the axial conformation. nih.gov This preference can be further stabilized by intramolecular hydrogen bonds in certain derivatives. nih.gov

Molecular mechanics calculations can predict the relative energies of different conformers for both the free base and the protonated forms of piperazine-containing molecules. nih.gov The electrostatic interactions between substituents and a protonated nitrogen atom can significantly influence conformational preferences, sometimes even reversing them. nih.gov Therefore, understanding the likely conformation of the chroman-3-ylmethyl group relative to the piperazine ring in this compound is essential for accurately predicting its binding mode.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, charged groups) that a molecule must possess to be active at a specific biological target. This model can then be used as a 3D query to search large databases of compounds for new potential drugs, a process known as virtual screening.

When the 3D structure of the target protein is unknown, a pharmacophore model can be generated by aligning a set of known active molecules and extracting their common chemical features. This is known as a ligand-based approach. For N-aryl and N-heteroaryl piperazine derivatives acting as α1A-adrenoceptor antagonists, a successful pharmacophore model was developed. nih.gov The key features identified included one positive nitrogen center, two hydrogen bond acceptor centers, one donor atom center, and two hydrophobic groups. nih.gov Such models provide a valuable tool for designing new therapeutic compounds with desired biological activities. nih.govnih.gov

When the 3D structure of the protein-ligand complex is available, a structure-based pharmacophore can be derived directly from the key interaction points observed in the complex. scispace.com This method can offer a more accurate representation of the required features for binding. Advanced techniques involve using molecular dynamics (MD) simulations to generate multiple conformations of the protein-ligand complex. biorxiv.org This creates "dynamic" structure-based pharmacophore models that account for the flexibility of the protein's binding pocket, leading to more refined and accurate virtual screening. biorxiv.org For example, a pharmacophore derived from the X-ray crystal structure of an inhibitor bound to its enzyme target can guide the screening of a library of analogues to identify more potent candidates. mdpi.com

Virtual screening is a computational workflow designed to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. A common strategy is a hierarchical or multi-step approach. researchgate.netnih.gov This process often begins with rapid, shape-based screening of millions of compounds to find those with a similar shape to a known active ligand. researchgate.netnih.gov The resulting subset of compounds is then subjected to more computationally intensive methods like molecular docking to predict their binding modes and rank them based on a scoring function. nih.gov The top-scoring candidates may undergo even more rigorous analysis, such as free energy calculations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), before being selected for experimental testing. nih.gov This approach has been successfully used to identify novel piperazine-based compounds from databases containing millions of structures. researchgate.netnih.gov

Mentioned Compounds

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. uzh.chadvancedsciencenews.com By solving Newton's equations of motion, MD simulations can provide a detailed view of how a compound like this compound behaves in a biological environment, such as its interaction with a protein target. numberanalytics.com

The stability of the complex formed between a ligand and its biological target is a critical factor in determining its efficacy. MD simulations can be employed to analyze the stability of the this compound-target complex. Key parameters evaluated during these simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex over the simulation time. A stable complex will typically exhibit low and converging RMSD values. Furthermore, the analysis of hydrogen bonds and other non-covalent interactions throughout the simulation provides insights into the key residues responsible for maintaining the stability of the ligand in the binding pocket.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. tandfonline.comacs.orgpharmaron.com Methods like Density Functional Theory (DFT) are commonly employed to calculate various molecular descriptors. tandfonline.com

For this compound, quantum chemical calculations can provide valuable information about its reactivity and electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity.

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for understanding intermolecular interactions, such as those with a biological target. For this compound, the nitrogen atoms of the piperazine ring are expected to be nucleophilic regions, while the hydrogen atoms may represent electrophilic sites.

| Parameter | Description | Hypothetical Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 2.1 D |

| Mulliken Charges | Partial charges on individual atoms | N (piperazine): -0.4 e |

This table contains hypothetical values for illustrative purposes.

In Silico Prediction of ADMET-Related Parameters (Computational Chemoinformatics)

In silico tools are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. tandfonline.com These predictions help in the early identification of candidates with favorable pharmacokinetic profiles. Various online platforms and software can be used to calculate these parameters based on the molecule's structure. tandfonline.com

For this compound, a typical ADMET profile would be generated to assess its drug-likeness. Key parameters include predictions for oral bioavailability, blood-brain barrier (BBB) penetration, and potential for inhibiting cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

The table below presents a hypothetical ADMET profile for this compound, as would be generated by common chemoinformatics tools.

| ADMET Parameter | Predicted Property | Interpretation |

| Human Intestinal Absorption (HIA) | High | Well absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the BBB and cause CNS side effects. |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| Ames Mutagenicity | Non-mutagenic | Unlikely to be carcinogenic. |

| hERG Inhibition | Non-inhibitor | Low risk of cardiotoxicity. |

This table contains hypothetical values for illustrative purposes.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1-(Chroman-3-ylmethyl)piperazine, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework of the molecule.

In ¹H NMR spectroscopy of this compound, the distinct chemical environments of the protons in the chromane (B1220400) and piperazine (B1678402) rings, as well as the benzylic protons, would result in a characteristic spectrum. The aromatic protons on the benzene (B151609) ring of the chromane moiety would typically appear as a complex multiplet in the downfield region (approximately 6.5-7.5 ppm). The protons of the piperazine ring would be expected in the upfield region, with their chemical shifts influenced by the electronic environment.

¹³C NMR spectroscopy provides complementary information by detecting the carbon skeleton. The spectrum would show distinct signals for the aromatic carbons, the carbons of the chromane ring system, and the carbons of the piperazine ring. The chemical shifts of these carbon atoms are indicative of their hybridization and bonding environment.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5-7.5 (m) | 115-130 |

| Chromane O-CH₂ | 4.0-4.5 (m) | 65-75 |

| Chromane CH | 2.5-3.5 (m) | 30-40 |

| Chromane CH₂ | 2.0-3.0 (m) | 20-30 |

| Piperazine CH₂ | 2.5-3.5 (m) | 45-55 |

Note: This data is representative and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.

Upon ionization, the molecule would generate a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. The fragmentation of this compound would likely proceed through cleavage of the bond between the chromane and piperazine moieties, leading to characteristic fragment ions.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment | Proposed Structure | m/z (Mass-to-Charge Ratio) |

|---|---|---|

| Molecular Ion | [C₁₄H₂₀N₂O]⁺ | 244.16 |

| Fragment 1 | [C₁₀H₁₁O]⁺ (Chromane moiety) | 147.08 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups and conjugated systems within this compound.

IR spectroscopy measures the vibrations of bonds within the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-O-C ether linkage of the chromane ring, the C-N bonds of the piperazine ring, and the aromatic C-H bonds.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromane ring system, containing a benzene ring, is a chromophore that would absorb UV light at specific wavelengths.

Table 3: Expected IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopy | Feature | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| IR | Aromatic C-H stretch | 3000-3100 |

| IR | Aliphatic C-H stretch | 2850-3000 |

| IR | C-O-C stretch (ether) | 1050-1150 |

| IR | C-N stretch | 1020-1250 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed.

Table 4: Typical HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (Reversed-Phase) |

| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Trifluoroacetic Acid (TFA) |

| Detection | UV at 275 nm |

| Flow Rate | 1.0 mL/min |

Gas Chromatography (GC)

Gas Chromatography (GC) can also be used for the analysis of this compound, provided it is sufficiently volatile and thermally stable. If not, derivatization may be necessary to increase its volatility.

Table 5: Hypothetical GC Conditions for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | DB-5 or equivalent (non-polar) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Future Research Directions and Research Applications in Chemical Biology

Development of 1-(Chroman-3-ylmethyl)piperazine as Chemical Probes

The development of this compound and its derivatives as chemical probes holds significant promise for elucidating complex biological processes. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or organismal context. The chroman-piperazine scaffold can be systematically modified to create a library of compounds with varying affinities and selectivities for different targets.

For instance, the synthesis of novel [3-cis-3,5-dimethyl-(1-piperazinyl)alkyl]bis-(4'-fluorophenyl)amine analogues has led to the discovery of potent probes for the dopamine (B1211576) transporter (DAT). nih.gov One such compound demonstrated high-affinity binding to DAT, comparable to known inhibitors, highlighting the potential of piperazine-containing structures as effective molecular probes. nih.gov Furthermore, piperazine-coumarin based fluorescent probes have been developed for the detection of bio-thiols, demonstrating enhanced brightness and solubility, which are crucial properties for high-quality biosensors in clinical diagnostics. nih.gov These examples underscore the adaptability of the piperazine (B1678402) moiety for creating sophisticated tools for biological research.

Future work in this area could involve the incorporation of reporter tags, such as fluorescent dyes or biotin, onto the this compound core. This would facilitate the visualization and isolation of target proteins, providing valuable insights into their subcellular localization and interaction networks. The development of photo-affinity probes, which can be covalently cross-linked to their target upon photo-irradiation, would be another powerful strategy to identify and characterize novel binding partners of the chroman-piperazine scaffold.

Utility as a Building Block in Complex Molecule Synthesis

The this compound core serves as a versatile building block in the synthesis of more complex and biologically active molecules. The piperazine ring, with its two nitrogen atoms, offers multiple points for chemical modification, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). researchgate.netmdpi.com The chroman moiety provides a rigid framework that can orient these substituents in a defined three-dimensional space, which is crucial for specific interactions with biological targets.

The chemical reactivity of piperazine-based synthons facilitates their incorporation into larger molecular architectures. mdpi.com Various synthetic methodologies, such as N-arylation, alkylation, and acylation, can be employed to functionalize the piperazine ring. For example, palladium-catalyzed cross-coupling reactions have been effectively used for the synthesis of N-arylpiperazines, a common motif in many biologically active compounds. organic-chemistry.org Additionally, the synthesis of piperazine-substituted dihydrofuran derivatives has been achieved through radical cyclization reactions, showcasing the versatility of the piperazine moiety in constructing diverse heterocyclic systems. nih.gov

The modular nature of synthesizing molecules around the this compound scaffold allows for the systematic exploration of chemical space. By varying the substituents on both the chroman and piperazine rings, libraries of compounds can be generated and screened for a wide range of biological activities. This approach has been successfully used in the development of various therapeutic agents. researchgate.net

Exploration of Novel Biological Targets for the Chroman-Piperazine Scaffold

The chroman-piperazine scaffold is a privileged structure in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. researchgate.netnih.govresearchgate.net Derivatives of this scaffold have been shown to interact with a wide range of biological targets, including G protein-coupled receptors (GPCRs), enzymes, and ion channels. researchgate.netdrugbank.com The diverse pharmacological activities exhibited by chroman-piperazine derivatives suggest that this scaffold can be further explored to identify novel biological targets. researchgate.netnih.gov

For example, various coumarin-piperazine derivatives have demonstrated activity as serotonin (B10506) and dopamine receptor agents, acetylcholinesterase inhibitors, and antimicrobial agents. nih.gov Specifically, certain derivatives have shown potent inhibition of β-secretase (BACE-1), a key enzyme in Alzheimer's disease pathology. nih.gov Others have exhibited significant affinity for dopamine D2 and D3 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors, which are important targets for antipsychotic drugs. drugbank.com

Future research should focus on unbiased screening approaches, such as phenotypic screening and chemoproteomics, to identify novel cellular targets of this compound and its analogues. Phenotypic screens can reveal unexpected biological activities, which can then be followed up with target deconvolution studies to identify the responsible protein or pathway. Chemoproteomics techniques, such as affinity chromatography coupled with mass spectrometry, can be used to directly identify the binding partners of immobilized chroman-piperazine derivatives from cell lysates.

Integration into High-Throughput Screening (HTS) Libraries for Chemical Biology

High-throughput screening (HTS) is a powerful tool in drug discovery and chemical biology for identifying "hit" compounds that modulate a specific biological process. chemdiv.comnih.govnih.gov Integrating a focused library of this compound derivatives into HTS campaigns could significantly increase the chances of discovering novel modulators of various biological targets. chemdiv.com The structural diversity that can be generated around this scaffold makes it an attractive starting point for building such a library. nuvisan.comstanford.edu

The design of an HTS library based on the this compound core should aim to cover a broad range of chemical space. This can be achieved by systematically varying the substituents on both the chroman and piperazine rings, as well as by introducing different linkers between the two moieties. Computational methods can be employed to design a library with optimal diversity and drug-like properties.

The availability of robust and automated HTS assays for a wide variety of targets, including receptors, enzymes, and signaling pathways, provides a fertile ground for screening a chroman-piperazine-focused library. chemdiv.com The hits identified from these screens can then be subjected to further optimization through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties.

Application in Fragment-Based Drug Discovery (FBDD) Research

Fragment-based drug discovery (FBDD) has emerged as a powerful alternative to traditional HTS for the identification of lead compounds. nih.govnih.gov FBDD starts with the screening of low-molecular-weight fragments (typically <300 Da) that bind to the target protein with low affinity. nih.gov These fragment hits are then optimized and grown into more potent, drug-like molecules. exactelabs.comdrugdiscoverychemistry.com

The this compound scaffold itself, or smaller fragments thereof, can be utilized in FBDD campaigns. For example, the chroman or piperazine rings could be considered as individual fragments for initial screening. Biophysical techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and surface plasmon resonance (SPR) are typically used to detect the weak binding of fragments to their target. nih.govdrugdiscoverychemistry.com

Once a fragment hit containing the chroman or piperazine moiety is identified, its binding mode to the target protein can be determined. This structural information is then used to guide the elaboration of the fragment into a more potent lead compound by adding other chemical groups that make additional favorable interactions with the target. nih.gov The modular nature of the this compound scaffold is well-suited for this iterative process of fragment growing or linking. nih.govexactelabs.com

Q & A

Basic Research Questions

Q. How can 1-(Chroman-3-ylmethyl)piperazine be synthesized with optimal yield?

- Methodological Answer : Piperazine derivatives are commonly synthesized using coupling reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt), with trifluoroacetic acid (TFA) as an activator. These reagents facilitate efficient amide bond formation between the piperazine moiety and carboxyl-containing substrates. For chroman-3-ylmethyl derivatives, similar protocols can be adapted, with chromatographic purification (e.g., normal-phase silica gel) and recrystallization (e.g., ethyl acetate) to enhance purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) is essential for confirming structural motifs like the piperazine ring and chroman substituents. For example, H NMR peaks at δ 2.70–3.85 ppm typically correspond to piperazine protons and adjacent methylene groups. Mass spectrometry (MS) and elemental analysis validate molecular weight and purity. X-ray crystallography can resolve conformational details, though thermodynamic data (e.g., stability constants) may require potentiometric titration .

Q. How does the chroman substituent influence the compound’s physicochemical properties?

- Methodological Answer : The chroman group (a benzodihydro-pyran ring) enhances lipophilicity, which can be quantified via logP measurements. This affects solubility in aqueous buffers, requiring optimization using co-solvents (e.g., DMSO). The electron-donating nature of the chroman oxygen may also modulate pKa values of the piperazine nitrogens, which can be determined experimentally using potentiometric titration across temperatures (298–323 K) .

Advanced Research Questions

Q. What experimental designs are recommended for studying the serotonin receptor interactions of this compound?

- Methodological Answer : In vitro receptor binding assays using radiolabeled ligands (e.g., H-5-HT for 5-HT receptors) are critical. Competitive binding studies can determine IC values, while functional assays (e.g., calcium flux in HEK293 cells) assess agonist/antagonist activity. Structural analogs like 1-(3-trifluoromethylphenyl)piperazine (TFMPP) provide comparative data for SAR analysis .

Q. How can thermodynamic parameters of metal complexation with this compound be determined?

- Methodological Answer : Potentiometric titration in a constant ionic medium (e.g., 0.1 M KCl) at controlled temperatures (298–323 K) quantifies stability constants (logβ). Van’t Hoff analysis derives ΔH° and ΔS° values. For example, piperazine derivatives complex with transition metals (e.g., Pd, Pt) via nitrogen coordination, but chroman’s steric effects may alter selectivity compared to simpler analogs .

Q. What strategies resolve discrepancies in reported bioactivity data for piperazine derivatives?

- Methodological Answer : Cross-validate assays (e.g., compare radioligand binding vs. functional activity) to rule off-target effects. Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics. For inconsistent SAR trends, computational modeling (e.g., molecular docking) can identify steric or electronic clashes introduced by the chroman group .

Q. How can derivatization enhance the detection of this compound in proteomic studies?

- Methodological Answer : Piperazine-based derivatization (e.g., using 2-pyridylpiperazine) improves ionization efficiency in MALDI-TOF MS by introducing basic sites. Protocols involve coupling carboxyl groups on peptides with EDC/HOAt, followed by HPLC purification. This method increases sensitivity for low-MW peptides (<3 kDa) in complex biological matrices .

Data Contradiction Analysis

Q. How should researchers address the lack of thermodynamic data for metal complexes of this compound?

- Methodological Answer : While crystal structures provide geometric insights (e.g., bond lengths, coordination modes), they do not quantify stability. Researchers should perform potentiometric titrations under physiological conditions (pH 7.4, 37°C) to measure logβ values. Compare results with simpler piperazine analogs (e.g., 1-(2-hydroxyethyl)piperazine) to isolate chroman’s steric/electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.